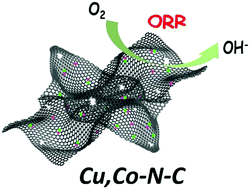Engineering bimetal Cu, Co sites on 3D N-doped porous carbon nanosheets for enhanced oxygen reduction electrocatalysis†
Chemical Communications Pub Date: 2020-07-20 DOI: 10.1039/D0CC03977B
Abstract
3D mesoporous Cu,Co–N–C nanosheet architectures are fabricated, showing greatly enhanced catalytic activity and stability in the ORR relative to their mono-metallic counterparts. Such superiority results from the synergistic interplay of their bimetallic sites, which can offer more accessible active sites and efficiently modulate their surface/interface electronic structures.


Recommended Literature
- [1] A colorimetric and fluorescent chemosensor for copper ions in aqueous media and its application in living cells†
- [2] Correction: CCL01, a novel formulation composed of Cuscuta seeds and Lactobacillus paracasei NK112, enhances memory function via nerve growth factor-mediated neurogenesis
- [3] Back cover
- [4] Tunable, bacterio-instructive scaffolds made from functional graphenic materials†
- [5] Electronic structure and excited state dynamics in a dicyanovinyl-substituted oligothiophene on Au(111)
- [6] Selective fluorimetric recognition of dihydrogen phosphate over chloride anions by a novel ruthenium(II) bipyridyl receptor complex
- [7] Charge-transfer complexes from decamethylferrocene and 1,4-quinone derivatives: neutral–ionic phase diagrams for metallocene complexes†
- [8] Notes
- [9] Efficient hydrolysis of cellulose into glucose over sulfonated polynaphthalene (SPN) and rapid determination of glucose using positive corona discharge ion mobility spectrometry†
- [10] Primitive chain network simulations for the interrupted shear response of entangled polymeric liquids

Journal Name:Chemical Communications
Research Products
-
CAS no.: 14517-44-3









